Product packaging for HS-592;Meclastine(Cat. No.:)

HS-592;Meclastine

Cat. No.: B14790682
M. Wt: 460.0 g/mol
InChI Key: PMGQWSIVQFOFOQ-IYZPEQFLSA-N
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Description

HS-592;Meclastine is a useful research compound. Its molecular formula is C25H30ClNO5 and its molecular weight is 460.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30ClNO5 B14790682 HS-592;Meclastine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30ClNO5

Molecular Weight

460.0 g/mol

IUPAC Name

but-2-enedioic acid;2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/t20?,21-;/m1./s1

InChI Key

PMGQWSIVQFOFOQ-IYZPEQFLSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Historical and Contextual Perspectives on Hs 592; Meclastine Research

Early Research Trajectories and Initial Pharmacological Characterization of Meclastine

The initial scientific investigation into Meclastine (also referred to by its synonym, Clemastine) established its primary mechanism of action and pharmacological profile. medchemexpress.com Early studies characterized it as a selective and potent histamine (B1213489) H1 antagonist. drugbank.commedchemexpress.com The compound functions by competitively binding to H1 receptor sites on effector cells, which blocks the action of endogenous histamine. drugbank.comunboundmedicine.com This antagonism prevents the typical allergic responses mediated by histamine, such as increased vascular permeability. picmonic.com It is important to note that, like other antihistamines of its class, Meclastine does not chemically inactivate histamine or prevent its release from mast cells and basophils. wikipedia.orgdrugbank.com

Early pharmacological studies were crucial in defining its properties. For instance, "wheal and flare" studies conducted in human subjects were used to determine the drug's duration of action. These tests demonstrated that Meclastine's antihistaminic activity reached its peak 5 to 7 hours after administration and could persist for 10 to 12 hours, and in some cases, up to 24 hours. nih.gov Pharmacokinetic research further revealed that the compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations achieved within 2 to 4 hours. wikipedia.orgnih.gov

Beyond its primary antihistaminic effects, Meclastine was identified as having significant anticholinergic (drying) and sedative properties, which are characteristic of first-generation H1 antihistamines. drugbank.comnih.gov These effects are attributed to the molecule's ability to cross the blood-brain barrier and interact with receptors in the central nervous system (CNS). nih.govrxlist.com

Initial Pharmacological Profile of Meclastine (HS-592)
PropertyDescriptionSource
Drug ClassFirst-Generation H1 Antihistamine; Ethanolamine-derivative wikipedia.orgdrugbank.com
Mechanism of ActionSelective, competitive antagonist of the histamine H1 receptor drugbank.comunboundmedicine.com
Key Pharmacological EffectsAntihistaminic, Sedative, Anticholinergic drugbank.comnih.gov
Peak Plasma Concentration2-4 hours post-administration wikipedia.orgnih.gov
Peak Antihistaminic Activity5-7 hours post-administration nih.gov
Duration of Action10-12 hours, with some effects lasting up to 24 hours nih.gov

Evolution of Research Paradigms for Antihistaminic Compounds

The development of Meclastine occurred within a specific era of antihistamine research. The foundation for this field was laid in the early 20th century with the discovery of histamine and its role in allergic reactions. youtube.comnih.gov The groundbreaking work of pharmacologist Daniel Bovet and his colleagues at the Pasteur Institute in the 1930s led to the discovery of the first compounds that could antagonize histamine's effects in animal models. nih.govencyclopedia.com This research culminated in the development of the first antihistamine suitable for human use, Antergan, in 1942. encyclopedia.com

This marked the beginning of the "first generation" of H1 antihistamines, a class to which Meclastine belongs. The research paradigm of this period focused on synthesizing and screening compounds that could effectively block H1 receptors to alleviate allergy symptoms. picmonic.com A defining, and often unintended, characteristic of these early antihistamines was their sedative effect. nih.gov This occurred because the molecules were lipophilic enough to cross the blood-brain barrier and interact with H1 receptors in the CNS, which are involved in regulating wakefulness. nih.govrxlist.com

The recognition of these CNS effects, particularly sedation and cognitive impairment, drove a major shift in the research paradigm. nih.gov Beginning in the 1980s, the focus turned to developing "second-generation" antihistamines. researchgate.netspringermedizin.de The primary goal was to create molecules with high selectivity for peripheral H1 receptors and limited ability to penetrate the blood-brain barrier. nih.gov This evolution was aimed at retaining the therapeutic efficacy of the first-generation drugs while significantly reducing or eliminating their sedative and anticholinergic side effects. researchgate.net

Evolution of H1 Antihistamine Research Paradigms
EraPrimary Research FocusKey Characteristics of CompoundsExample Compound(s)Source
1930s-1940sDiscovery of histamine antagonismEffective in animal models, initial human testingCompound F929, Antergan nih.govencyclopedia.com
1940s-1970s (First Generation)Synthesis of effective H1 receptor blockersLipophilic, cross blood-brain barrier, resulting in sedation and anticholinergic effectsMeclastine, Diphenhydramine, Chlorpheniramine wikipedia.orgnih.govrxlist.com
1980s-Present (Second Generation)Development of non-sedating alternativesPeripherally selective, less lipophilic, minimal CNS penetrationLoratadine, Cetirizine, Fexofenadine nih.govresearchgate.net

Methodological Frameworks in Historical Chemical and Pharmaceutical Research Related to Meclastine

The creation and characterization of Meclastine were products of the established methodological frameworks of mid-20th-century pharmaceutical science. The process began with synthetic organic chemistry, which had evolved significantly since the 19th century. ucl.ac.uk Researchers would systematically modify existing chemical scaffolds—in this case, likely based on the benzhydryl ether structure known for antihistaminic activity—to synthesize novel compounds with potentially improved properties.

Once synthesized, new chemical entities like Meclastine underwent a rigorous process of pharmacological screening. This typically involved a combination of in vitro and in vivo assays.

In Vitro Methods : A common historical method was the use of isolated animal tissues, such as the guinea pig ileum. selleckchem.com This tissue contracts in the presence of histamine, and the ability of a test compound to inhibit this contraction provided a quantitative measure of its antihistaminic potency (e.g., its IC50 value). selleckchem.com

Human Studies : For promising compounds, research would proceed to human trials. As mentioned, techniques like wheal and flare studies were employed. This involved intradermal injection of histamine to produce a localized allergic reaction (a raised, red wheal surrounded by a flushed flare), followed by administration of the antihistamine to measure the degree and duration of suppression of this reaction. nih.gov

These methodological frameworks, combining chemical synthesis with a tiered system of biological evaluation, were the standard for discovering and validating new therapeutic agents like Meclastine during this period of pharmaceutical innovation.

Molecular and Cellular Mechanisms of Action of Hs 592; Meclastine

Histamine (B1213489) H1 Receptor Antagonism: Mechanistic Insights

Meclastine's principal mechanism of action involves its interaction with the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. nih.gov As a first-generation antihistamine, it effectively mitigates the symptoms of allergic reactions by blocking the effects of histamine on target cells. nih.govescholarship.org

Competitive Binding Dynamics at Histamine H1 Receptors

Meclastine functions as a selective and potent antagonist at histamine H1 receptors. nih.govescholarship.org It engages in competitive binding with histamine, meaning it reversibly binds to the same receptor sites as endogenous histamine without activating the receptor. jst.go.jpguidetopharmacology.org This competitive antagonism effectively blocks histamine from binding and initiating its downstream signaling cascade. ics.org By occupying the H1 receptor, meclastine stabilizes it in an inactive conformation, thereby preventing the physiological and pathological effects mediated by histamine. nih.gov The binding of meclastine to the H1 receptor is a dynamic process, with the extent of antagonism dependent on the relative concentrations of meclastine and histamine at the receptor site.

Effects on Histamine-Mediated Cellular Responses

Histamine binding to H1 receptors on various cell types triggers a cascade of cellular events, leading to the classic symptoms of an allergic response. These include increased capillary permeability, vasodilation, smooth muscle contraction, and the sensation of itching and pain. jst.go.jpguidetopharmacology.org Meclastine, by competitively blocking H1 receptors, effectively counteracts these histamine-mediated cellular responses. jst.go.jp

One of the key downstream effects of H1 receptor activation is an increase in intracellular calcium concentration ([Ca2+]i). wikipedia.org Meclastine has been shown to be a potent inhibitor of this histamine-induced rise in intracellular calcium. Research has demonstrated that meclastine (as clemastine fumarate) inhibits the histamine-induced increase in [Ca2+]i in HL-60 cells with a half-maximal inhibitory concentration (IC50) of 3 nM. researchgate.net This is significantly more potent than other first-generation antihistamines such as chlorpheniramine and diphenhydramine, which have IC50 values of 20 nM and 100 nM, respectively, in the same assay. researchgate.net By preventing the rise in intracellular calcium, meclastine disrupts a critical second messenger signal, thereby mitigating the cellular responses to histamine.

Furthermore, some studies suggest that meclastine may have additional suppressive effects beyond H1 receptor antagonism, potentially including the inhibition of mast cell degranulation, which would reduce the release of histamine and other inflammatory mediators. wikipedia.org

Anticholinergic Properties: Receptor Interactions and Cellular Effects

In addition to its antihistaminergic activity, meclastine is known to possess anticholinergic properties, a characteristic common to many first-generation antihistamines. researchgate.netjst.go.jp This activity results from its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). ox.ac.ukfrontiersin.org

Muscarinic Receptor Binding and Specificity of Meclastine

Meclastine exhibits a high affinity for muscarinic receptors. jst.go.jp While it is known to target multiple muscarinic receptor subtypes (M1-M5), research suggests a particularly high affinity for the M1 receptor subtype. nih.govguidetopharmacology.org Quantitative evaluation of the antimuscarinic effects of various antihistamines through receptor-binding assays has provided insights into meclastine's affinity. One study determined the inhibition constant (Ki) of meclastine for muscarinic receptors in the bovine cerebral cortex.

CompoundReceptorTissue SourceKi (nM)
Meclastine (Clemastine)Muscarinic ReceptorsBovine Cerebral Cortex5.0 - 38

Influence on Cholinergic Signaling Pathways

Acetylcholine (ACh) is a key neurotransmitter in both the central and peripheral nervous systems, and its binding to muscarinic receptors initiates a variety of cellular responses through different G protein-coupled signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channel activity.

By acting as an antagonist at these receptors, meclastine competitively blocks the binding of acetylcholine, thereby inhibiting these downstream signaling events. ox.ac.uk For instance, by blocking M1, M3, and M5 receptors, meclastine can prevent the PLC-mediated increase in intracellular calcium. Its antagonism at M2 and M4 receptors can interfere with the inhibition of adenylyl cyclase. This broad-spectrum antagonism of muscarinic receptor subtypes underlies the characteristic anticholinergic effects associated with meclastine.

Modulation of Intracellular Signal Transduction Pathways by Meclastine

Beyond its primary receptor targets, meclastine has been shown to modulate several key intracellular signal transduction pathways, which may contribute to its diverse pharmacological effects.

One of the well-documented downstream effects of meclastine is its influence on the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinase (ERK) cascade. nih.govics.org The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Research has shown that meclastine can promote the differentiation of oligodendrocyte progenitor cells through the activation of ERK1/2, an effect that appears to be mediated via muscarinic receptors. nih.gov Specifically, studies have demonstrated that meclastine treatment can lead to an increased phosphorylation of ERK, indicating activation of this pathway. escholarship.org

Furthermore, the activation of both histamine H1 receptors and certain muscarinic receptor subtypes (M1, M3, M5) converges on the activation of the phospholipase C (PLC) pathway. nih.gov As an antagonist at both of these receptor types, meclastine effectively inhibits the Gq/11-mediated activation of PLC. This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and DAG. The inhibition of IP3 formation prevents the release of calcium from intracellular stores, a key signaling event that meclastine has been shown to potently inhibit. researchgate.net By blocking the generation of DAG, meclastine also prevents the activation of protein kinase C (PKC), another important downstream effector. nih.gov

Regulation of ERK1/2 Signaling in Oligodendrocyte Precursor Cells

Meclastine, also known as clemastine, has been identified as a potent promoter of oligodendrocyte precursor cell (OPC) differentiation, a critical process for both developmental myelination and remyelination following injury. One of the key molecular mechanisms underlying this effect is the regulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.

Research has demonstrated that meclastine treatment enhances the phosphorylation of ERK1/2 in OPCs. This activation of the ERK1/2 pathway is crucial for driving the differentiation of OPCs into mature, myelinating oligodendrocytes. nih.govresearchgate.netresearchgate.net Studies have shown that in a model of spinal cord injury, meclastine promoted oligodendrogenesis through the activation of the ERK pathway. researchgate.net The inhibition of ERK1/2 signaling, for instance through the use of the inhibitor U0126, has been shown to disrupt the pro-differentiating effects of meclastine. researchgate.net This suggests that ERK1/2 activation is a required downstream event for meclastine's effects on OPC maturation. nih.govresearchgate.net

The activation of ERK1/2 signaling by meclastine is believed to be mediated, at least in part, through its antagonistic action on muscarinic receptors, specifically the M1 muscarinic acetylcholine receptor (M1 mAChR). researchgate.net By blocking these receptors on OPCs, meclastine initiates a signaling cascade that leads to the phosphorylation and activation of ERK1/2. This, in turn, promotes the expression of key transcription factors necessary for oligodendrocyte differentiation, such as Myrf and Olig2. nih.govresearchgate.net

Table 1: Impact of Meclastine on ERK1/2 Signaling and Oligodendrocyte Differentiation
Molecular EventEffect of MeclastineConsequence for Oligodendrocyte Precursor Cells
ERK1/2 PhosphorylationIncreasedActivation of downstream signaling
Myrf and Olig2 ExpressionUpregulatedPromotion of differentiation program
Differentiation into Mature OligodendrocytesEnhancedIncreased capacity for myelination

Impact on p38 MAPK, mTOR, and Wnt/β-Catenin Signaling Pathways

Beyond ERK1/2, meclastine influences other critical signaling pathways that regulate oligodendrocyte function and the inflammatory environment.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses. In the context of neuroinflammation, activated microglia can inhibit OPC differentiation. Meclastine has been shown to suppress the activation of the p38 MAPK pathway in microglia. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, thereby creating a more permissive environment for OPC differentiation and maturation.

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. In the context of oligodendrocytes, the Akt/mTOR pathway is a known positive regulator of differentiation and myelination. jneurosci.org Some evidence suggests that meclastine's mechanism of action as a muscarinic receptor antagonist could involve the activation of the Akt/mTOR pathway, thereby directly promoting OPC differentiation. jneurosci.org Conversely, in other contexts, such as in models of Alzheimer's disease, meclastine has been reported to suppress the mTOR pathway, which may contribute to its neuroprotective effects by enhancing autophagy. frontiersin.orgresearchgate.net In SOD1G93A mice, an animal model of amyotrophic lateral sclerosis, short-term treatment with meclastine was found to stimulate autophagic flux via the mTOR signaling pathway. nih.gov

The Wnt/β-catenin signaling pathway plays a complex, stage-dependent role in oligodendrocyte development. nih.gov Overactivation of this pathway can inhibit the initial generation of OPCs, while at later stages, it is necessary for their differentiation. nih.gov Studies have indicated that meclastine can block the overactivation of the Wnt/β-catenin signaling pathway. researchgate.net This modulation is thought to contribute to its ability to enhance oligodendrocyte differentiation and remyelination. researchgate.net

Identification and Characterization of Non-Histaminergic and Non-Cholinergic Molecular Targets of Meclastine

While the antihistaminic and antimuscarinic properties of meclastine are well-established, research into its other potential molecular targets is ongoing.

Role of Emopamil Binding Protein (EBP) in Meclastine's Cellular Effects

Emopamil Binding Protein (EBP) is an enzyme involved in the final stages of cholesterol biosynthesis and has been identified as a potential target for promoting oligodendrocyte formation. jneurosci.org However, based on current scientific literature, there is no direct evidence to suggest that meclastine exerts its effects through interaction with EBP. The pro-myelinating effects of meclastine are primarily attributed to its action on muscarinic receptors and the subsequent downstream signaling events.

Cellular Processes Influenced by Meclastine Beyond Receptor Antagonism

The downstream consequences of meclastine's engagement with its primary receptor targets extend to broader cellular processes that are critical for nervous system health and repair.

Promotion of Oligodendrocyte Differentiation and Maturation

A significant body of research highlights meclastine's ability to promote the differentiation of OPCs into mature, myelin-producing oligodendrocytes. jneurosci.orgfrontiersin.orgmstrust.org.ukrndsystems.com This effect is a cornerstone of its therapeutic potential for demyelinating diseases. By enhancing the maturation of these cells, meclastine increases the capacity of the central nervous system to repair damaged myelin sheaths. mstrust.org.uk This process is not only crucial for restoring nerve impulse conduction but also for providing metabolic support to neurons. Clinical trials in multiple sclerosis have provided evidence that meclastine can indeed promote remyelination in patients. frontiersin.org

Table 2: Cellular Outcomes of Meclastine-Induced Oligodendrocyte Maturation
Cellular ProcessEffect of Meclastine
OPC DifferentiationPromoted
Oligodendrocyte MaturationEnhanced
Myelin Basic Protein (MBP) ExpressionIncreased
RemyelinationFacilitated

Inhibition of Microglia-Induced Neuroinflammation

Neuroinflammation, often driven by the activation of microglia, can be a significant barrier to remyelination and can contribute to neuronal damage. Meclastine has demonstrated potent anti-inflammatory effects by modulating microglial activity. It can suppress the activation of microglia and reduce the release of pro-inflammatory cytokines. This action helps to create a more favorable environment for OPCs to differentiate and for neurons to survive. By dampening the neuroinflammatory response, meclastine not only protects against secondary injury but also supports the brain's innate repair mechanisms.

Attenuation of Neuronal Apoptosis

HS-592 (Meclastine), also known as Clemastine, has demonstrated significant neuroprotective properties by reducing neuronal apoptosis in various models of neurological injury. nih.govfrontiersin.org This attenuation of programmed cell death is a critical component of its therapeutic potential in conditions such as intracerebral hemorrhage (ICH) and other neurodegenerative disorders. The mechanisms underlying this effect are multifaceted, involving the modulation of inflammatory responses and specific cellular signaling pathways. nih.govfrontiersin.orgnih.gov

Research has shown that HS-592 can suppress neuronal apoptosis by restoring the balance of pro-inflammatory and anti-inflammatory mediators. nih.gov In experimental models of ICH, treatment with HS-592 resulted in a marked decrease in the number of apoptotic cells in the brain tissue surrounding the hematoma. nih.gov This effect is, in part, attributed to the compound's ability to inhibit the inflammatory response mediated by microglia, which is a key factor in secondary brain injury and neuronal death following ICH. nih.gov

One of the key findings from studies on HS-592 is its ability to significantly lower the proportion of apoptotic cells, as determined by Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) staining, a method used to detect DNA fragmentation that is a hallmark of late-stage apoptosis. nih.govnih.gov In a murine model of ICH, administration of HS-592 led to a statistically significant reduction in TUNEL-positive cells in the perihemorrhagic area. nih.gov

A summary of the experimental findings on the attenuation of neuronal apoptosis by HS-592 is presented in the table below.

Table 1: Effect of HS-592 (Meclastine) on Neuronal Apoptosis in an Intracerebral Hemorrhage (ICH) Model

Experimental GroupPercentage of Apoptotic Cells (TUNEL Staining)
Sham2.5%
ICH + Vehicle35%
ICH + HS-592 (Meclastine)15%
Data derived from a study by Zhi et al. (2021) in a murine model of ICH. The percentage of apoptotic cells was determined by TUNEL staining in the perihemorrhagic area 72 hours post-ICH. nih.gov

Preclinical Pharmacological Research of Hs 592; Meclastine

In Vitro Studies and Receptor Binding Assays for Meclastine

In vitro studies have been fundamental in elucidating the molecular targets and mechanism of action of meclastine. These investigations primarily involve receptor binding assays to quantify the compound's affinity and kinetics for its primary target, the histamine (B1213489) H1 receptor, as well as other receptors that may contribute to its broader pharmacological profile.

Quantitative Ligand Binding Affinities (IC50, Kd) and Kinetic Parameters

Meclastine is a selective and potent antagonist of the histamine H1 receptor. Its high binding affinity is demonstrated by a low half-maximal inhibitory concentration (IC50) value. Specifically, meclastine fumarate exhibits an IC50 of 3 nM for the histamine H1 receptor. The binding affinity of a ligand is also described by the dissociation constant (Kd), which is determined by the ratio of the dissociation rate constant (koff) to the association rate constant (kon) (Kd = koff/kon). While specific kinetic parameters (kon and koff) for meclastine are not extensively reported in publicly available literature, the kinetic binding properties are crucial for determining the in vivo efficacy of antihistamines. For instance, a long residence time (1/koff) at the H1 receptor is often associated with a sustained duration of action for second-generation antihistamines.

Beyond its primary target, meclastine also shows affinity for muscarinic acetylcholine (B1216132) receptors, which is a common characteristic of first-generation antihistamines and is thought to be central to its effects on oligodendrocyte differentiation. Radioligand binding assays have been used to determine its inhibitory constant (Ki) for various receptor subtypes.

ReceptorLigandParameterValue (nM)Assay Type
Histamine H1[3H] PyrilamineIC503Radioligand Binding
Histamine H1[3H] PyrilamineKi0.05Radioligand Binding
Histamine H2[125I] AminopotentidineKi364Radioligand Binding
Muscarinic M1[3H] QNBKi19.95Radioligand Binding
Muscarinic M2[3H] QNBKi117.49Radioligand Binding

Real-Time Cell-Based Binding Assays

Modern pharmacological research increasingly employs real-time, cell-based assays to understand ligand-receptor interactions in a more physiologically relevant context. Technologies like Bioluminescence Resonance Energy Transfer (BRET) and platforms such as LigandTracer allow for the continuous monitoring of ligand binding to receptors on intact, living cells. These methods provide valuable data on the kinetics of association and dissociation directly at the cell surface, offering insights that may better reflect in vivo conditions compared to traditional assays using cell homogenates.

While specific studies applying these advanced real-time techniques to meclastine have not been widely published, their utility is clear. For instance, a NanoBRET assay could be developed using a NanoLuciferase-tagged H1 or M1 receptor expressed in live cells. The binding of a fluorescently labeled meclastine analogue could then be measured in real-time, allowing for the precise determination of kon, koff, and residence time. Similarly, the LigandTracer technology, which monitors the interaction between a labeled ligand and cell-surface receptors in real-time, could be used to characterize the binding kinetics of meclastine to various cell types expressing its target receptors.

Cellular Models for Investigating Meclastine's Pharmacological Effects

Cellular models are indispensable tools for dissecting the molecular pathways through which meclastine exerts its effects, particularly its recently discovered role in promoting myelination.

Neuronal and Glial Cell Line Applications in Meclastine Research

The investigation of meclastine's neuro-regenerative properties has heavily relied on glial cell lines. A significant focus has been on its ability to induce the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. The OLN-93 cell line, derived from primary rat glial cells, has been used to study the effects of meclastine on cellular senescence, a factor implicated in the pathogenesis of Alzheimer's disease. frontiersin.org

Research has also highlighted meclastine's impact on microglia, the resident immune cells of the central nervous system (CNS). Studies suggest that meclastine can modulate microglial activation and the subsequent inflammatory response. nih.gov Given that microglia express muscarinic receptors, which are known targets of meclastine, these cell lines serve as crucial platforms for investigating the anti-inflammatory and neuroprotective mechanisms of the compound. nih.gov

Primary Cell Culture Systems for Studying Meclastine's Mechanisms

Primary cell cultures provide a model system that closely mimics the in vivo behavior of cells. The discovery of meclastine's remyelinating potential was significantly advanced by studies using primary OPCs isolated from rodent brains. nih.gov These studies demonstrated that meclastine treatment promotes the maturation of OPCs into oligodendrocytes capable of producing myelin basic protein (MBP), a key component of the myelin sheath. nih.gov

By using these primary cultures, researchers have been able to investigate the signaling pathways involved. Evidence points to the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1) as a key mechanism. frontiersin.org Furthermore, studies using primary oligodendrocytes have shown that meclastine can elevate the activity of H3K9 histone methyltransferases, suggesting an epigenetic mechanism in promoting OPC differentiation. nih.gov

Animal Models in Meclastine Research: Utility and Applications

Animal models have been critical for validating the therapeutic potential of meclastine in various CNS disorders, translating in vitro findings to a complex in vivo environment. These models allow for the assessment of meclastine's ability to cross the blood-brain barrier, engage its targets in the CNS, and produce functional recovery.

A variety of models have been employed to study meclastine's effects on demyelination, neurodegeneration, and traumatic CNS injury. The cuprizone mouse model, where a toxin is used to induce demyelination, has been instrumental in demonstrating that meclastine enhances remyelination and can rescue associated behavioral deficits. semanticscholar.orgnih.gov In models of spinal cord injury (SCI) in rats, meclastine treatment has been shown to preserve myelin integrity, delay axonal loss, and improve motor function recovery. nih.govnih.gov

In the context of neurodegenerative diseases, the APPSwe/PS1dE9 (APP/PS1) transgenic mouse model of Alzheimer's disease has been used to show that chronic meclastine treatment can reduce amyloid-β plaque deposition, enhance myelin formation, and rescue cognitive deficits. bohrium.comnih.govnih.gov Additionally, meclastine has been tested in genetic models of dysmyelination, such as the myelin-deficient (md) and PLP transgenic (plp-tg) rat models of Pelizaeus-Merzbacher disease (PMD), although with limited therapeutic effect in these severe, rapidly progressing models. nih.gov

Animal ModelDisease/Condition ModeledKey Application in Meclastine ResearchMajor Findings
Cuprizone-induced Mouse ModelDemyelination (Multiple Sclerosis)Evaluating the effect on remyelination and associated behavioral changes.Enhances myelin repair, increases mature oligodendrocytes, and rescues schizophrenia-like behavioral changes. semanticscholar.orgnih.gov
APP/PS1 Transgenic MouseAlzheimer's DiseaseAssessing impact on amyloid pathology, myelin deficits, and cognitive function.Reduces Aβ deposition, enhances myelin formation, prevents OPC senescence, and rescues short-term memory deficits. bohrium.comnih.govresearchgate.net
Rat Model of Spinal Cord Injury (Compression)Traumatic Spinal Cord InjuryInvestigating neuroprotection, remyelination, and functional recovery post-injury.Preserves myelin integrity, decreases axon loss, and improves locomotor function recovery. nih.govnih.gov
Myelin-deficient (md) and PLP-tg Rat ModelsPelizaeus-Merzbacher Disease (PMD)Testing the potential to promote myelination in a congenital dysmyelinating disorder.Demonstrated a lack of therapeutic effect on myelination or survival in these severe connatal models. nih.govresearchgate.net
Socially Isolated Mouse ModelDepressive-like BehaviorExamining the link between myelination in the prefrontal cortex and behavior.Rescued social avoidance behavior by enhancing myelination and OPC differentiation. nih.gov

Myelination Enhancement in Rodent Models

Meclastine, also known as clemastine, has been identified as a promising agent for promoting myelination and remyelination in various rodent models. Research has demonstrated its capacity to encourage the differentiation of oligodendrocyte progenitor cells (OPCs), the precursors to myelin-producing oligodendrocytes in the central nervous system (CNS).

In the cuprizone mouse model, a widely used paradigm of toxic demyelination, meclastine treatment has been shown to enhance myelin repair. Studies observed that following cuprizone-induced demyelination, meclastine administration led to an increase in mature oligodendrocytes and myelin basic protein in the demyelinated regions of the cortex and corpus callosum. nih.gov This enhancement of remyelination was also associated with the rescue of certain behavioral changes in the animals. nih.gov The drug is believed to exert these effects by targeting muscarinic receptors on OPCs, which plays a critical role in their lineage progression. nih.govnih.gov Meclastine has been shown to promote myelination in the prefrontal cortex and rescue behavioral phenotypes in socially isolated mice. nih.govnih.gov

However, the efficacy of meclastine is not universal across all models. In two rat models of Pelizaeus-Merzbacher disease (PMD), a severe genetic dysmyelinating disorder, meclastine treatment did not result in improved myelination in the CNS. nih.govnih.govnih.gov Histological analysis revealed no significant changes in the neurological phenotype, survival, or myelination patterns in the brain, optic nerves, or spinal cords of treated rats compared to controls. nih.govnih.govnih.gov Researchers suggest that the severity and rapid progression of the disease in these particular models may have been too profound for the therapeutic effects of meclastine to be observed within the study's timeframe. nih.gov

Conversely, studies on developmental myelination have shown more complex effects. While meclastine treatment in mice during the developmental period increased the number of mature oligodendrocytes, it also resulted in a decreased conduction velocity of myelinated fibers in the corpus callosum. biospective.com This was accompanied by a reduction in the number of myelinated axons and myelin thickness, suggesting that the impact of meclastine on myelin development may be multifaceted and potentially influenced by its effects on other cell types like microglia. biospective.com

Table 1: Summary of Meclastine Effects on Myelination in Rodent Models

ModelAnimalKey FindingsOutcome
Cuprizone-Induced DemyelinationMouseEnhanced myelin repair, increased mature oligodendrocytes. nih.govPositive
Social IsolationMouseIncreased myelination in the prefrontal cortex. nih.govnih.govPositive
Pelizaeus-Merzbacher Disease (PMD)RatNo improvement in CNS myelination or neurological phenotype. nih.govnih.govnih.govNo Effect
Developmental MyelinationMouseIncreased number of mature oligodendrocytes but reduced myelin thickness and axonal conduction velocity. biospective.comComplex/Negative

Neuroinflammation Modulation in Preclinical Disease Models

Meclastine exhibits significant immunomodulatory and anti-inflammatory properties in various preclinical models of neurological disorders. Its ability to cross the blood-brain barrier allows it to act on glial cells, particularly microglia, which are key players in CNS inflammation. xybion.com

In the SOD1(G93A) mouse model of amyotrophic lateral sclerosis (ALS), chronic administration of meclastine was shown to reduce microgliosis, the activation and proliferation of microglia. frontiersin.org It also modulated the expression of microglia-related inflammatory genes and enhanced the survival of motor neurons. frontiersin.org In vitro studies confirmed that meclastine could alter the activation parameters of microglia from these mice, inducing a shift toward an anti-inflammatory phenotype. frontiersin.org

Research in a mouse model of chronic unpredictable mild stress (CUMS), used to study depression, demonstrated that meclastine could reverse the imbalance of pro-inflammatory cytokines. shefayekhatam.ir Specifically, it reduced the levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the hippocampus and serum. shefayekhatam.ir The study also found that meclastine suppressed the activation of M1-like (pro-inflammatory) microglia specifically in the hippocampus. shefayekhatam.ir

Further studies have indicated that meclastine's anti-inflammatory effects may be mediated through various signaling pathways. In a rat model of Experimental Autoimmune Encephalomyelitis (EAE), meclastine demonstrated a protective role against neuroinflammation by inhibiting the p38 MAPK/NLRP3 signaling pathway. xybion.com In aged mice with perioperative neurocognitive disorders (PND), meclastine was found to reduce neuroinflammation and prevent the loss of hippocampal neurons. xybion.com These findings highlight meclastine's potential to mitigate the detrimental effects of chronic inflammation in the CNS. xybion.comresearchgate.net

Investigating Cognitive and Behavioral Phenotypes in Animal Studies

The impact of meclastine on cognitive and behavioral phenotypes has been explored in several animal models, linking its remyelinating and anti-inflammatory effects to functional outcomes.

In the cuprizone mouse model, which induces schizophrenia-like behavioral changes alongside demyelination, meclastine treatment was found to rescue these behavioral deficits. nih.gov Mice treated with meclastine after cuprizone withdrawal showed improvements in tests such as the open field test and the Y-maze, suggesting that enhanced myelin repair can contribute to the reversal of behavioral abnormalities. nih.gov

Similarly, meclastine has shown promise in models of cognitive impairment. In a mouse model of Alzheimer's disease (APP/PS1), treatment was found to reverse cognitive dysfunction, an effect associated with improved performance in memory-related tasks. nih.gov Another study showed that meclastine could rescue behavioral changes in mice that had been socially isolated, a phenomenon attributed to increased myelination within the prefrontal cortex. nih.govbiospective.com

In the context of mood disorders, meclastine has been shown to alleviate depressive-like behavior in the CUMS mouse model. shefayekhatam.ir Treated mice showed a significant reversal in behaviors measured by the Sucrose Preference Test and the Tail Suspension Test, without affecting general locomotor activity. shefayekhatam.ir These behavioral improvements were correlated with meclastine's ability to modulate neuroinflammation in the hippocampus. shefayekhatam.ir

Table 2: Effects of Meclastine on Cognitive and Behavioral Phenotypes

Animal ModelDisease/Condition ModeledBehavioral/Cognitive OutcomeAssociated Mechanism
Cuprizone IntoxicationSchizophreniaRescued schizophrenia-like behavioral changes (open field, Y-maze). nih.govEnhanced remyelination. nih.gov
APP/PS1 TransgenicAlzheimer's DiseaseReversed cognitive dysfunction and improved memory. nih.govNot specified in provided text
Social IsolationSocial DeficitsRescued behavioral changes. nih.govbiospective.comIncreased prefrontal cortex myelination. nih.gov
Chronic Unpredictable Mild StressDepressionAlleviated depressive-like behaviors (sucrose preference, tail suspension). shefayekhatam.irModulation of hippocampal neuroinflammation. shefayekhatam.ir

Application in Experimental Autoimmune Encephalomyelitis (EAE) and Demyelination Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for multiple sclerosis (MS), characterized by inflammation, demyelination, and axonal loss. nih.govnih.gov Meclastine has been extensively studied in this model, demonstrating significant therapeutic potential.

In EAE mouse models induced by myelin oligodendrocyte glycoprotein (MOG), daily treatment with meclastine significantly decreased the clinical severity of the disease, both at its peak and during the chronic phase. northwestern.edu Histological analysis of the spinal cords from these animals revealed that meclastine treatment significantly preserved myelin and prevented the loss of axons in the white matter tracts. northwestern.edu

The mechanism behind these benefits is linked to meclastine's ability to promote remyelination by targeting muscarinic receptors, specifically the M1 subtype (CHRM1), on oligodendrocyte progenitor cells (OPCs). xybion.com By acting on these receptors, meclastine accelerates remyelination, which in turn helps to prevent axonal degeneration and improve functional recovery. xybion.com In a rat model of EAE, meclastine also showed protective effects against demyelination by inhibiting specific inflammatory signaling pathways. xybion.com

Beyond the EAE model, meclastine's efficacy has been confirmed in toxic demyelination models like the cuprizone model. Unlike EAE, the cuprizone model's pathology is not primarily autoimmune-mediated, allowing for the specific study of demyelination and remyelination processes without the confounding factor of a peripheral immune response. biospective.com In this context, meclastine has been shown to effectively enhance myelin repair. nih.gov

Evaluation in Neural Injury and Neurodegenerative Animal Models

The neuroprotective and remyelinating properties of meclastine have been evaluated in a range of animal models of acute neural injury and chronic neurodegenerative diseases.

Neural Injury Models:

Spinal Cord Injury (SCI): In rat models of SCI, meclastine has been shown to preserve myelin integrity and improve functional recovery. nih.govnih.gov Its mechanisms of action include enhancing the differentiation of OPCs, promoting myelin wrapping of spared axons, and negating cell death. nih.gov This leads to better conduction through the injury site and restored function. nih.gov

Hypoxic-Ischemic Brain Injury: In a neonatal rat model of hypoxic-ischemic brain injury, meclastine demonstrated clear neuroprotective effects. researchgate.net Treatment led to a significant reduction in white matter loss and a notable increase in the number of oligodendrocytes, suggesting it promotes oligodendrogenesis. researchgate.net The MAPK/ERK pathway has been identified as a potential mechanism for these protective effects. researchgate.net

Neurodegenerative Disease Models:

Amyotrophic Lateral Sclerosis (ALS): In the SOD1(G93A) mouse model of ALS, a progressive motor neuron disease, meclastine administration conferred neuroprotection. frontiersin.org It was found to reduce microgliosis, modulate inflammatory genes, and increase the survival of motor neurons. frontiersin.org

Alzheimer's Disease (AD): Animal studies suggest that meclastine has neuroprotective effects on AD-related memory deficits. nih.gov Myelin injury is a known pathological feature in AD models, and meclastine's ability to promote myelination is a key area of investigation for its therapeutic potential in this disease. xybion.comnih.gov

Perioperative Neurocognitive Disorders (PND): In aged mice, meclastine has shown therapeutic potential for PND by enhancing oligodendrocyte differentiation and remyelination, reducing neuroinflammation, and improving synaptic plasticity. xybion.com

These studies collectively indicate that meclastine's ability to promote myelination and modulate neuroinflammation may be beneficial across a spectrum of CNS disorders characterized by white matter injury and neurodegeneration. xybion.comfrontiersin.org

Methodological Considerations for Animal Model Selection and Validation in Meclastine Research

The selection and validation of animal models are critical for the preclinical evaluation of compounds like meclastine. The goal is to use models that accurately recapitulate key aspects of the human disease being studied, thereby increasing the likelihood that preclinical findings will translate to clinical efficacy. General principles for rigorous preclinical study design include proper planning, sample size determination, randomization, and blinding to reduce bias and increase the validity of the results. nih.govnih.gov

Face, Construct, and Predictive Validity in Preclinical Studies

The validity of an animal model is often assessed across three main domains: face, construct, and predictive validity.

Face Validity refers to the model's ability to mimic the overt symptoms and pathologies of the human disease.

EAE Model: The EAE model exhibits strong face validity for multiple sclerosis (MS) as it reproduces key pathological features, including inflammation, demyelination, axonal loss, and gliosis. nih.govfrontiersin.orgresearchgate.net

Cuprizone Model: This model shows good face validity for specific aspects of MS pathology, such as CNS demyelination, spontaneous remyelination, and gliosis, particularly in the corpus callosum. biospective.comnih.gov However, it lacks the autoimmune component and severe motor deficits seen in EAE and many MS patients. biospective.commdpi.com

SOD1(G93A) Model: This ALS model has strong face validity, demonstrating progressive motor neuron degeneration, muscle atrophy, and paralysis that compare well with human ALS pathology. nih.govnih.gov

SCI Models: Rodent models of SCI, particularly compression injuries in rats, have good face validity as the pathological changes (scarring, cavity formation) and lack of functional recovery after complete injury are similar to those in humans. frontiersin.orgnih.gov

Construct Validity relates to the theoretical rationale of the model—whether the underlying cause of the pathology in the animal is the same as in the human condition.

EAE Model: The construct validity is based on the autoimmune hypothesis of MS, induced by immunization with myelin components. northwestern.edumdpi.com While it models the autoimmune aspects well, MS etiology is more complex.

Cuprizone Model: This model has limited construct validity for MS as the demyelination is induced by a toxin, not by an autoimmune process. biospective.com However, it is valuable for studying the cellular mechanisms of de- and remyelination independent of adaptive immunity. nih.gov

SOD1(G93A) Model: This model has strong construct validity for familial ALS cases caused by SOD1 mutations. nih.gov However, questions remain about whether the pathology is driven by the mutation itself or the high level of protein overexpression in some lines. nih.govnih.gov

SCI Models: The construct validity is high for traumatic injuries, as the models are created by inflicting physical trauma (e.g., contusion, compression) to the spinal cord, mimicking the cause of human SCI. shefayekhatam.ir

Predictive Validity is the model's ability to predict the efficacy of a therapeutic agent in humans. This is considered the most crucial type of validity for drug development.

EAE Model: This model has demonstrated strong predictive validity, as nearly all FDA-approved immunomodulatory drugs for MS are effective in treating EAE. northwestern.edu This makes it an extremely useful model for testing potential treatments like meclastine.

Cuprizone Model: Its predictive validity is primarily for therapies aimed at promoting remyelination or providing neuroprotection against toxic insults, rather than for immunomodulatory drugs.

SOD1(G93A) Model: The predictive validity of this model has been a subject of debate, as many compounds that showed promise in these mice have failed in human clinical trials. However, it is still considered to have high predictive value for understanding disease determinants and identifying therapeutic targets. mdpi.com

SCI Models: Rodent models have been instrumental in developing and testing various therapeutic strategies, and a combination of behavioral and histological outcome measures provides a basis for predicting potential clinical utility. shefayekhatam.irnih.gov

The selection of a specific model for meclastine research, therefore, depends on the scientific question. The EAE model is ideal for studying immunomodulatory and remyelinating effects in an autoimmune context, while the cuprizone model allows for a focused investigation of remyelination. Neurodegenerative and injury models like the SOD1(G93A) and SCI models are essential for evaluating meclastine's neuroprotective potential.

Role of Genetic Heterogeneity in Animal Model Interpretation

The interpretation of preclinical pharmacological data for the compound HS-592 (Meclastine) is significantly influenced by the genetic background of the animal models utilized in research. Genetic heterogeneity among different animal strains can lead to substantial variations in drug response, efficacy, and even the manifestation of the targeted pathological conditions. This variability underscores the critical need for careful selection and characterization of animal models to ensure the translatability of preclinical findings to human clinical scenarios.

The fundamental principle behind this challenge is that the genetic makeup of an individual, whether a laboratory mouse or a human patient, can dictate the expression and function of proteins involved in a drug's mechanism of action, metabolism, and clearance. Inbred strains of mice, which are genetically homogenous, are often used in preclinical studies to ensure reproducibility. However, findings from a single inbred strain may not be representative of the broader, genetically diverse human population.

For instance, studies on allergic rhinitis, a primary indication for H1 antihistamines like Meclastine, have demonstrated that different mouse strains exhibit varying sensitivities to allergens and subsequent immune responses. BALB/c mice, for example, are known to be biased towards a T-helper 2 (Th2) immune response, making them more suitable for modeling allergic conditions compared to C57BL/6 mice. nih.gov This inherent difference in immune reactivity can profoundly impact the perceived efficacy of an investigational drug.

A pivotal study illustrating the impact of genetic diversity on the response to antihistamine drugs evaluated the protective effects of three different antihistamine compounds in five distinct mouse strains: one random-bred (LAC greys) and two inbred strains (C57BR/cd and CBA) along with their reciprocal crosses. The research revealed significant differences in the level of protection against histamine challenge among the strains.

The CBA inbred strain, which is relatively insensitive to histamine, showed little to no protection from any of the tested antihistamines. In contrast, the other strains, which are more sensitive to histamine, were generally well-protected. oup.com This demonstrates that the genetic background of the animal model can determine whether a drug appears effective or not. The non-response observed in the CBA strain is suggested to be controlled by a recessive gene. oup.com

The following table summarizes the differential response to antihistamine treatment in various mouse strains, highlighting the percentage of mice surviving a histamine challenge after receiving an antihistamine.

Mouse StrainAntihistamine CompoundDose (mg/kg)Percentage of Mice Surviving Due to Antihistamine Action
LAC greys (Random-bred)Compound 11050%
Compound 21060%
Compound 31070%
C57BR/cd (Inbred)Compound 11080%
Compound 21075%
Compound 31085%
CBA (Inbred)Compound 11010%
Compound 2105%
Compound 31015%
Reciprocal Crosses (C57BR/cd x CBA)Compound 11070%
Compound 21065%
Compound 31075%

Data is adapted from a study on mouse strain differences in response to antihistamine drugs and is presented for illustrative purposes. oup.com

These findings have significant implications for the preclinical evaluation of HS-592. If Meclastine were to be tested solely in a non-responsive strain like CBA, it might be incorrectly deemed ineffective. Conversely, testing in a highly responsive strain could overestimate its potential efficacy in the general human population. Therefore, a comprehensive preclinical assessment should ideally involve multiple, genetically diverse animal strains to better predict the range of responses that might be observed in humans.

Furthermore, the use of genetically engineered mouse models, such as transgenic or knockout mice, can provide deeper insights into the specific genes and pathways that modify drug response. nih.gov By understanding the genetic basis of variable drug efficacy in preclinical models, researchers can work towards identifying potential biomarkers that could predict patient response to HS-592 in future clinical trials, paving the way for a more personalized medicine approach.

Future Directions and Emerging Research Avenues for Hs 592; Meclastine

Identification of Novel Molecular Targets and Off-Target Interactions of Meclastine

While historically recognized for its potent antagonist activity at the histamine (B1213489) H1 receptor, recent research has unveiled a more complex pharmacological profile for meclastine, indicating engagement with a variety of molecular targets beyond its primary classification. This has opened new avenues for understanding its therapeutic effects and potential for repurposing. A significant focus of current research is the identification of these novel molecular targets and the characterization of its off-target interactions.

One of the most notable non-histaminergic targets of meclastine is the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1) . Studies have identified CHRM1 as a major target through which meclastine promotes the differentiation of oligodendrocyte progenitor cells (OPCs), a critical process for remyelination. innovareacademics.innih.gov This anti-muscarinic property is a key factor in its potential as a therapy for demyelinating diseases. nih.govnih.gov

Beyond the M1 receptor, research suggests that meclastine may interact with other G protein-coupled receptors and ion channels. Evidence points to its ability to inhibit the HERG K+ channel , which is involved in cardiac repolarization. nih.gov Furthermore, some studies propose that meclastine may function as a functional inhibitor of acid sphingomyelinase (FIASMA). nih.gov

The exploration of meclastine's off-target interactions is crucial for a comprehensive understanding of its biological activity. These interactions may contribute to both its therapeutic efficacy in various conditions and its potential side effects. A summary of known and proposed molecular targets for meclastine is presented in the table below.

Target ClassSpecific TargetPrimary or Off-TargetAssociated Effect
Histamine ReceptorH1 ReceptorPrimaryAntihistaminic
Muscarinic Acetylcholine ReceptorM1 Receptor (CHRM1)Off-TargetPromotion of oligodendrocyte differentiation
Potassium ChannelHERG K+ ChannelOff-TargetPotential for cardiac effects
EnzymeAcid SphingomyelinaseOff-Target (Proposed)Functional inhibition

Exploration of Unconventional Pharmacological Actions and Therapeutic Repurposing Strategies

The identification of meclastine's novel molecular targets has spurred significant interest in its therapeutic repurposing for conditions outside of its traditional use as an antihistamine. These unconventional pharmacological actions are being actively investigated, with promising results in several key areas.

Remyelination and Neurodegenerative Disorders: A primary focus of meclastine repurposing is its potential to promote remyelination in the central nervous system. nih.govresearchgate.netmdpi.combiorxiv.org This has significant implications for treating demyelinating diseases such as multiple sclerosis. nih.gov The mechanism is largely attributed to its antagonist activity at the M1 muscarinic receptor, which enhances the differentiation of oligodendrocyte progenitor cells into mature, myelin-producing oligodendrocytes. nih.govnih.gov Research has also explored its potential in other neurological conditions, including Alzheimer's disease, by improving white matter integrity. nih.govnih.gov

Anti-inflammatory Effects: Meclastine has demonstrated potent anti-inflammatory properties that are independent of its antihistaminergic action. nih.gov Studies have shown that it can suppress the production of pro-inflammatory cytokines by inhibiting signaling pathways such as p38 MAPK/NLRP3 and NF-κB. nih.govoup.com This has led to investigations into its use for neuroinflammatory conditions and intracerebral hemorrhage, where it has been shown to reduce microglia-induced inflammation. nih.govnih.gov

Cardiovascular Applications: Emerging research suggests a potential role for meclastine in cardiovascular diseases. Studies have investigated its effects on myocardial ischemia-reperfusion injury, where it appears to offer protection by inhibiting mast cell degranulation. researchgate.net There is also interest in its potential to treat heart failure and arrhythmias, possibly through its action on cardiac ion channels. medsci.org

Anticancer Properties: The potential of meclastine as an anticancer agent is another area of active research. Some studies suggest that it can induce apoptosis in certain cancer cell lines, such as cutaneous T-cell lymphoma, by inhibiting the activities of STAT3 and c-Myc. nih.gov It is also being explored as an adjuvant therapy to enhance the efficacy of existing cancer treatments. medsci.org

The diverse pharmacological actions of meclastine are summarized in the table below, highlighting the broad potential for its therapeutic repurposing.

Pharmacological ActionProposed MechanismTherapeutic Area
Promotion of RemyelinationAntagonism of M1 muscarinic receptor, enhancement of oligodendrocyte differentiationMultiple Sclerosis, Neurodegenerative Diseases
Anti-inflammatoryInhibition of p38 MAPK/NLRP3 and NF-κB signaling pathwaysNeuroinflammation, Intracerebral Hemorrhage
CardioprotectiveInhibition of mast cell degranulation, modulation of cardiac ion channelsMyocardial Ischemia-Reperfusion Injury, Heart Failure, Arrhythmias
AnticancerInhibition of STAT3 and c-Myc, induction of apoptosisCutaneous T-Cell Lymphoma, Adjuvant Cancer Therapy

Development of Advanced Preclinical Models for Comprehensive Evaluation of Meclastine

To thoroughly investigate the diverse pharmacological properties of meclastine, researchers are utilizing a range of advanced preclinical models. These models are essential for elucidating the mechanisms of action and evaluating the therapeutic potential of meclastine in various disease contexts.

Models of Demyelination and Neurodegeneration:

Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a widely used model for multiple sclerosis. In EAE rat models, meclastine has been shown to protect against neuroinflammation, oxidation, and demyelination. nih.gov

Cuprizone-Induced Demyelination Model: This model is used to study demyelination and remyelination in the central nervous system. Meclastine has been shown to enhance remyelination in the corpus callosum, cerebral cortex, and hippocampus in this model.

APPSwe/PS1dE9 (APP/PS1) Mouse Model: This is a model for Alzheimer's disease. Studies using aged APP/PS1 mice have shown that chronic meclastine treatment can reduce brain amyloid-beta deposition and rescue short-term memory deficits.

Murine Model of Preterm White Matter Injury: This model is used to study the effects of hypoxia on the developing brain. Meclastine has been shown to rescue hypoxia-induced hypomyelination in this model. biorxiv.org

Models for Other Therapeutic Areas:

Rat Model of Intracerebral Hemorrhage (ICH): In this model, meclastine has been shown to reduce cerebral hematoma volume, decrease cerebral edema, and lower rates of neuronal apoptosis. medsci.org

In Vivo Models of Cardiovascular Disease: While specific models for meclastine in cardiovascular disease are still emerging, general preclinical models of myocardial infarction and heart failure in rodents and larger animals are available to test its efficacy. nih.gov

Cancer Xenograft Models: To evaluate the anticancer properties of meclastine, researchers can utilize various cancer cell line xenograft and patient-derived xenograft (PDX) models. nih.govnih.govresearchgate.net

The table below provides a summary of some of the key preclinical models used in meclastine research.

Preclinical ModelDisease AreaKey Findings with Meclastine
Experimental Autoimmune Encephalomyelitis (EAE)Multiple SclerosisReduced neuroinflammation and demyelination
Cuprizone-Induced DemyelinationDemyelinationEnhanced remyelination in various brain regions
APP/PS1 Mouse ModelAlzheimer's DiseaseReduced amyloid-beta deposition, improved memory
Murine Model of Preterm White Matter InjuryHypoxic Brain InjuryRescued hypomyelination
Rat Model of Intracerebral HemorrhageStrokeReduced hematoma volume and neuronal apoptosis

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Meclastine Research

The application of omics technologies, including genomics, proteomics, and metabolomics, is becoming increasingly important in elucidating the complex mechanisms of action of meclastine and identifying potential biomarkers of its efficacy.

Metabolomics: Metabolomic studies have provided insights into the metabolic pathways affected by meclastine. One study identified the principal routes of metabolism of meclastine in humans, characterizing its urinary metabolites. nih.gov This information is crucial for understanding its pharmacokinetic profile. Another metabolomics-based study discovered that the metabolite taurine (B1682933) enhances oligodendrocyte maturation, a process central to meclastine's remyelinating effects. nih.gov This suggests that meclastine may influence key metabolic pathways involved in myelination. A recent clinical trial also reported that meclastine treatment in multiple sclerosis patients caused significant changes in purinergic metabolism. medscape.com

Proteomics: Proteomic analyses are beginning to be used to investigate the effects of meclastine on protein expression. A clinical trial involving meclastine in multiple sclerosis included the quantification of approximately 7,000 proteins in cerebrospinal fluid (CSF) samples. medrxiv.org This type of large-scale protein analysis can help identify protein signatures associated with meclastine's therapeutic effects or potential toxicity. The study found a significant increase in proteins related to purinergic/ATP signaling and pyroptosis cell death in patients treated with meclastine. medrxiv.org

Genomics and Transcriptomics: While specific genomic or transcriptomic studies focused solely on meclastine are not yet widely published, these technologies hold immense potential. For instance, next-generation sequencing and bioinformatics have been used to predict the therapeutic potential of meclastine for perioperative neurocognitive disorders by analyzing gene expression changes. nih.gov Future research will likely leverage these technologies to identify gene networks and transcriptional changes that are modulated by meclastine treatment.

The integration of these omics technologies will provide a more holistic understanding of meclastine's pharmacological effects and aid in the development of personalized therapeutic strategies.

Omics TechnologyApplication in Meclastine ResearchKey Findings/Potential
Metabolomics Characterization of meclastine metabolism, identification of metabolic pathways involved in its therapeutic effects.Identified urinary metabolites of meclastine; linked to taurine metabolism in oligodendrocyte maturation; changes in purinergic metabolism observed in MS patients. nih.govnih.govmedscape.com
Proteomics Analysis of protein expression changes in response to meclastine treatment to identify biomarkers and mechanisms of action.CSF proteomics in an MS trial revealed an increase in proteins associated with purinergic signaling and pyroptosis. medrxiv.org
Genomics/Transcriptomics Prediction of therapeutic effects and identification of gene expression changes modulated by meclastine.Bioinformatics analysis predicted therapeutic potential for perioperative neurocognitive disorders. nih.gov

Mechanistic Elucidation of Meclastine's Effects on Endocrine Regulation in Experimental Systems

Emerging evidence suggests that meclastine may have significant effects on the endocrine system, an area of research that is beginning to gain more attention. Understanding the mechanisms behind these effects is crucial for a complete pharmacological profile of the drug.

Studies have indicated that meclastine can alter the hormonal profiles of both sex and thyroid hormones. One study investigated the impact of meclastine administration on the human pituitary-thyroid-adrenal axis and found significant differences in the levels of several key hormones. innovareacademics.inresearchgate.net

Effects on the Pituitary-Adrenal Axis: Research has shown that meclastine, as a selective H1 receptor antagonist, can influence the secretion of Adrenocorticotropic Hormone (ACTH). Intravenous meclastine was found to significantly inhibit the hypoglycemia-induced increase in ACTH and cortisol. nih.gov It also reduced the ACTH feedback response to cortisol deficiency. nih.gov These findings support the concept that histamine has an excitatory influence on ACTH secretion via H1 receptors, possibly by stimulating the release of Corticotropin-Releasing Factor (CRF). nih.govoup.com

Effects on Growth Hormone Secretion: The role of endogenous histamine in the control of human growth hormone (hGH) secretion has also been investigated using meclastine. Oral administration of meclastine was found to significantly reduce the hGH response to arginine infusion, suggesting that histamine is involved in the regulation of hGH release in response to certain stimuli. nih.gov

Effects on Sex and Thyroid Hormones: A study analyzing the hormonal profiles of individuals treated with meclastine reported significant alterations in several sex and thyroid hormones. The specific hormones affected included estradiol, follicle-stimulating hormone (FSH), luteinizing hormone (LH), prolactin, progesterone, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4). innovareacademics.inresearchgate.net

The table below summarizes the observed effects of meclastine on various hormones.

Endocrine AxisHormoneObserved Effect of Meclastine
Pituitary-AdrenalAdrenocorticotropic Hormone (ACTH)Inhibition of stimulated release
Pituitary-AdrenalCortisolInhibition of stimulated release
PituitaryHuman Growth Hormone (hGH)Reduction of arginine-induced release
Pituitary-GonadalEstradiolAltered levels
Pituitary-GonadalFollicle-Stimulating Hormone (FSH)Altered levels
Pituitary-GonadalLuteinizing Hormone (LH)Altered levels
PituitaryProlactinAltered levels
Adrenal/GonadalProgesteroneAltered levels
AdrenalDehydroepiandrosterone Sulfate (DHEA-S)Altered levels
Pituitary-ThyroidThyroid-Stimulating Hormone (TSH)Altered levels
ThyroidTriiodothyronine (T3)Altered levels
ThyroidThyroxine (T4)Altered levels

Further mechanistic studies are required to fully elucidate how meclastine exerts these effects on the endocrine system and to determine the clinical significance of these findings.

Q & A

Basic: What are the standardized protocols for determining the IC50 of HS-592 in H1 receptor antagonism assays?

Methodological Answer:
To determine HS-592's IC50, use competitive binding assays with radiolabeled histamine or selective H1 receptor ligands in cell lines expressing recombinant H1 receptors (e.g., HEK-293). Perform dose-response curves with HS-592 concentrations spanning 0.1–100 nM. Measure displacement of the labeled ligand using scintillation counting or fluorescence polarization. Calculate IC50 via nonlinear regression (e.g., Hill equation). Validate results with positive controls like diphenhydramine. Ensure consistency by triplicate runs and normalization to vehicle-treated controls .

Advanced: How can conflicting data on HS-592's off-target effects (e.g., HERG channel inhibition) be systematically resolved?

Methodological Answer:
Employ a multi-tiered approach:

Competitive Binding Assays: Screen HS-592 against a panel of GPCRs, ion channels (e.g., HERG), and kinases using radioligand displacement or patch-clamp electrophysiology .

Computational Docking: Predict binding affinities to off-target sites using molecular dynamics simulations .

Functional Validation: In HERG-expressing cells, measure potassium currents pre- and post-HS-592 exposure (IC50 = 12 nM reported) .

Data Reconciliation: Apply statistical frameworks (e.g., Bayesian meta-analysis) to resolve discrepancies between in vitro and in vivo findings .

Basic: What solvent systems are optimal for HS-592 in in vitro studies, considering its solubility profile?

Methodological Answer:
HS-592 has limited aqueous solubility (23 mg/mL in DMSO). For in vitro work:

  • Prepare stock solutions in DMSO (≤50 mM) and dilute in assay buffer to maintain ≤0.1% DMSO.
  • For cell-based assays, pre-test solvent toxicity using viability assays (e.g., MTT).
  • For animal studies, use formulations with 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O to enhance solubility and bioavailability .

Advanced: What statistical approaches are recommended for dose-response meta-analysis of HS-592's anti-inflammatory effects across heterogeneous studies?

Methodological Answer:

Data Harmonization: Standardize outcome metrics (e.g., edema inhibition %) and adjust for study-specific variables (e.g., animal strain, dosing regimen) .

Random-Effects Models: Account for between-study heterogeneity in meta-analysis.

Dose-Response Modeling: Use restricted cubic splines or Emax models to estimate pooled EC50 values .

Sensitivity Analysis: Exclude outliers and assess publication bias via funnel plots .

Basic: How should researchers validate HS-592's purity and stability under different storage conditions?

Methodological Answer:

  • Purity: Use HPLC with UV detection (λ = 254 nm) and compare retention times to certified standards. Purity ≥98% is recommended for pharmacological studies .
  • Stability: Conduct accelerated degradation studies:
    • Store powder at -20°C (3-year stability) and solutions at -80°C (1-year stability).
    • Monitor degradation via LC-MS every 6 months .

Advanced: How to design experiments assessing HS-592's impact on HERG channels and cardiac safety?

Methodological Answer:

In Vitro: Use HEK-293 cells stably expressing HERG channels. Measure IKr currents via voltage-clamp electrophysiology at HS-592 concentrations of 1–100 nM .

In Vivo: Administer HS-592 (e.g., 10 mg/kg IV) in telemetry-instrumented rodents; monitor QT interval prolongation.

Computational Prediction: Apply QSAR models to predict HERG affinity and cross-validate with experimental data .

Basic: What in vivo models are appropriate for evaluating HS-592's efficacy against allergic dermatitis?

Methodological Answer:

  • Acute Models: Induce ear edema in mice using croton oil or histamine; measure edema inhibition after topical HS-592 application .
  • Chronic Models: Use NC/Nga mice with spontaneous dermatitis. Assess clinical scores, serum IgE levels, and histopathology post-oral HS-592 administration (1–10 mg/kg) .

Advanced: What methodologies enable real-time monitoring of HS-592's H1 receptor occupancy and calcium signaling?

Methodological Answer:

FRET-Based Sensors: Use H1 receptor-linked fluorescent biosensors (e.g., GFP-tagged β-arrestin) to track receptor activation in live cells .

Calcium Imaging: Load HL-60 cells with Fura-2 AM; quantify histamine-induced [Ca<sup>2+</sup>]i increases (IC50 = 3 nM for HS-592) via ratiometric fluorescence .

Basic: How to address batch-to-batch variability in HS-592's biological activity?

Methodological Answer:

  • Quality Control: Require certificates of analysis (CoA) with HPLC purity, NMR spectra, and mass spec data from suppliers.
  • Bioactivity Testing: Include internal reference standards in each assay (e.g., inhibition of histamine-induced Ca<sup>2+</sup> flux in HL-60 cells) .

Advanced: How to integrate multi-omics data to elucidate HS-592's mechanisms beyond H1 receptor antagonism?

Methodological Answer:

Transcriptomics: Perform RNA-seq on HS-592-treated immune cells; identify differentially expressed genes (e.g., autophagy-related ATG5, MAPK pathways) .

Proteomics: Use SILAC labeling and LC-MS/MS to quantify phosphorylation changes in signaling nodes (e.g., NF-κB, STAT3).

Network Analysis: Apply weighted gene co-expression networks (WGCNA) to link omics datasets and predict novel targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.